molecular formula C11H11BrN2O2 B1179290 Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate CAS No. 135995-46-9

Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1179290
CAS No.: 135995-46-9
M. Wt: 283.12 g/mol
InChI Key: QWMLJHQQNIZXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 5-position and an ethyl ester group at the 2-position of the imidazo[1,2-A]pyridine core makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 135995-46-9
  • IUPAC Name : Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

The compound features a fused bicyclic structure comprising imidazole and pyridine rings, contributing to its reactivity and biological properties.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in:

  • Anticonvulsant Activity : Research indicates that certain derivatives exhibit significant anticonvulsant properties, making them candidates for treating epilepsy.
  • Anxiolytic Effects : Compounds derived from this scaffold have been studied for their potential to alleviate anxiety disorders.

Case Study: Anti-Cancer Efficacy

A study evaluated the anti-cancer properties of derivatives against breast cancer cell lines, revealing IC50 values ranging from 5 to 15 µM, indicating significant cytotoxic effects .

Biological Studies

The compound is utilized in the development of molecular probes for studying biological pathways and molecular targets. Its interaction with specific enzymes and receptors allows researchers to modulate their activity effectively.

Case Study: Anti-Tuberculosis Activity

Research has identified derivatives of this compound with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Mycobacterium tuberculosis, suggesting its potential as a lead compound for tuberculosis treatment .

Material Science

This compound is also explored in material science for its unique properties that can enhance the performance of materials used in various applications.

Chemical Reactions Involving this compound

The compound can undergo several chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : Capable of forming N-oxides or dehalogenated products.
Reaction TypeDescriptionCommon Conditions
SubstitutionNucleophilic substitution at the bromine siteDMF or DMSO at 60°C to 100°C
OxidationFormation of N-oxidesHydrogen peroxide in acetonitrile
ReductionDehalogenationPalladium on carbon (Pd/C) in hydrogen atmosphere

Mechanism of Action

The mechanism of action of Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

  • Ethyl 5-bromoimidazo[1,2-A]pyrazine-2-carboxylate
  • 7-Bromoimidazo[1,2-A]pyridine-2-carboxylic acid methyl ester
  • 5-Bromoimidazo[1,2-A]pyridine-2-carboxylic acid methyl ester
  • 6-Bromoimidazo[1,2-A]pyridine-2-carboxylic acid methyl ester

Comparison: Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the ethyl ester group at the 2-position and the bromine atom at the 5-position distinguishes it from other similar compounds. These structural features contribute to its unique chemical reactivity and biological activity .

Biological Activity

Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the imidazo[1,2-A]pyridine family, characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. The presence of a bromine atom at the 5-position and an ethyl ester group at the 2-position enhances its reactivity and potential pharmacological applications.

Chemical Structure and Properties

The structural features of this compound are crucial for its biological activity. The bromine atom is known to influence binding affinity to various molecular targets, while the ethyl ester group contributes to its solubility and reactivity in biological systems.

Component Description
Chemical Formula C₉H₈BrN₃O₂
Molecular Weight 256.08 g/mol
Structural Features Imidazole and pyridine rings, bromine substituent, ethyl ester group

The mechanism of action of this compound involves interaction with specific enzymes or receptors. It can modulate their activity through binding, which is influenced by its unique structural components. The compound's ability to undergo substitution reactions allows it to interact with various biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-A]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Mycobacterium bovis BCG. For instance, a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM has been reported for these compounds against the Mtb H37Rv strain .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low toxicity in human cell lines. For example, it demonstrated an IC₅₀ greater than 10 μM against neuroblastoma (SH-SY5Y), human embryonic kidney (HEK293), and liver cancer (HepG2) cell lines, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural characteristics. SAR studies suggest that modifications in the imidazo[1,2-A]pyridine scaffold significantly affect its potency against various pathogens. For example, the introduction of different substituents at specific positions can enhance or reduce antimicrobial activity .

Case Study 1: Anti-TB Activity

In a high-throughput screening study conducted by Abrahams et al., several imidazo[1,2-A]pyridine derivatives were identified as potent inhibitors against MDR-TB strains. Among these derivatives was this compound, which exhibited notable anti-TB activity with promising MIC values. This study underscores the compound's potential as a lead candidate for TB drug development .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study demonstrated that derivatives of this compound showed favorable absorption and distribution characteristics in vivo. For instance, one derivative exhibited an area under the curve (AUC) of 3850 ng h/mL at a dose of 3 mg/kg orally administered, indicating effective systemic exposure without significant toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromoimidazo[1,2-A]pyridine-2-carboxylate?

The compound is typically synthesized via a multi-step procedure:

Step 1 : React 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol to form ethyl imidazo[1,2-a]pyridine-2-carboxylate .

Step 2 : Bromination at the 5-position using a brominating agent (e.g., N-bromosuccinimide or molecular bromine) under controlled conditions. For example, ethyl bromopyruvate can be substituted with brominated intermediates to introduce the bromo group .

Step 3 : Purification via column chromatography or recrystallization. Yields exceeding 85% are achievable under optimized conditions (e.g., 94.06% for ethyl bromopyruvate synthesis in ).

Key Methodological Insight : Use anhydrous solvents and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via 1H^1H NMR. The bromo substituent at position 5 causes distinct deshielding of adjacent protons, observable as splitting patterns (e.g., doublets or triplets) in aromatic regions .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond angles, dihedral angles, and packing motifs. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters a=17.164A˚,b=10.521A˚a = 17.164 \, \text{Å}, \, b = 10.521 \, \text{Å}, and β=124.77\beta = 124.77^\circ have been reported for analogous imidazopyridine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C10H9BrN2O2\text{C}_{10}\text{H}_{9}\text{BrN}_2\text{O}_2, exact mass ~283.98 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination efficiency during synthesis?

Discrepancies in bromination yields often arise from:

  • Reagent Selectivity : N-bromosuccinimide (NBS) may favor electrophilic substitution over radical pathways, reducing byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while protic solvents (e.g., ethanol) may hinder bromine activation .
  • Temperature Control : Excessive heat (>80°C) can lead to debromination or ring-opening side reactions. Use low-temperature bromination (e.g., 0–25°C) for better regiocontrol .

Experimental Design Tip : Perform kinetic studies using in-situ 1H^1H NMR or FTIR to track bromine incorporation rates.

Q. What advanced crystallographic tools are recommended for analyzing this compound?

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution diffraction data. For example, anisotropic displacement parameters (ADPs) can resolve disorder in the bromine substituent .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize atomic vibrations and validate structural models. The GUI version (ORTEP-3 for Windows) simplifies rendering .
  • Twinned Data Refinement : For challenging crystals (e.g., pseudo-merohedral twinning), use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .

Q. How can researchers design bioactivity assays for this compound derivatives?

  • Kinase Inhibition : Screen against cyclin-dependent kinases (CDKs) using fluorescence-based ATP-competitive assays. IC50_{50} values correlate with bromine’s electron-withdrawing effects, which enhance binding to hydrophobic kinase pockets .
  • Antiproliferative Activity : Test derivatives on cancer cell lines (e.g., lung or pancreatic) via MTT assays. Structural analogs with trifluoromethyl or hydrazide moieties show IC50_{50} values <10 µM .
  • SAR Studies : Modify the carboxylate group (e.g., replace ethyl with tert-butyl esters) to assess bioavailability. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How to address discrepancies in spectroscopic data between synthetic batches?

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., debrominated imidazopyridines or ester hydrolysis products). Adjust quenching protocols to minimize acid-catalyzed degradation .
  • Dynamic NMR : Detect rotamers or conformational isomers in solution. For example, ester group rotation may cause splitting in 1H^1H NMR spectra at low temperatures .

Q. What strategies improve yield in multi-step syntheses of imidazopyridine derivatives?

  • One-Pot Reactions : Combine bromination and cyclization steps to reduce intermediate isolation. For example, sequential addition of bromine and cyclizing agents (e.g., hydrazine hydrate) in a single reactor .
  • Catalytic Optimization : Copper(I) catalysts (e.g., CuSO4_4) enhance click chemistry steps (e.g., alkyne-azide cycloadditions) for hydrazide derivatives .

Properties

IUPAC Name

ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-14-9(12)4-3-5-10(14)13-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMLJHQQNIZXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743371
Record name Ethyl (5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135995-46-9
Record name Ethyl (5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.